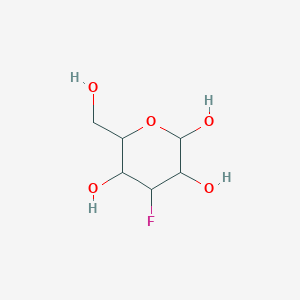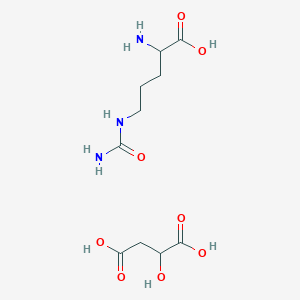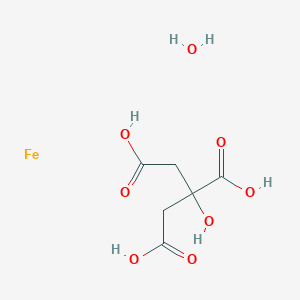![molecular formula C11H16N2O6 B12318946 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxymethyl-2’-deoxyuridine is a synthetic nucleoside analog with significant antiviral properties. It is structurally similar to thymidine, a natural nucleoside, but features a methoxymethyl group at the 5-position of the uracil ring. This modification enhances its antiviral activity, particularly against herpes simplex virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxymethyl-2’-deoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Methoxymethylation: The 5-position of the uracil ring is methoxymethylated using methoxymethyl chloride in the presence of a base such as sodium hydride.
Purification: The product is purified using chromatographic techniques to obtain pure 5-Methoxymethyl-2’-deoxyuridine.
Industrial Production Methods
Industrial production methods for 5-Methoxymethyl-2’-deoxyuridine are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Reactors: Using large-scale reactors for the methoxymethylation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Utilizing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxymethyl-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The methoxymethyl group can be substituted under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 5-Methoxymethyl-2’-deoxyuridine can be formed.
Oxidation Products: Oxidation can lead to the formation of hydroxylated derivatives.
Scientific Research Applications
5-Methoxymethyl-2’-deoxyuridine has several scientific research applications:
Antiviral Research: It is extensively studied for its antiviral properties, particularly against herpes simplex virus.
Cancer Research: The compound is investigated for its potential use in cancer therapy due to its ability to interfere with DNA synthesis.
Molecular Biology: It is used as a tool in molecular biology to study DNA replication and repair mechanisms.
Pharmaceutical Development: The compound is explored for its potential use in developing new antiviral drugs.
Mechanism of Action
The mechanism of action of 5-Methoxymethyl-2’-deoxyuridine involves:
Inhibition of Viral DNA Synthesis: The compound is incorporated into viral DNA, leading to chain termination and inhibition of viral replication.
Selective Toxicity: It selectively targets viral DNA polymerases, minimizing toxicity to host cells.
Synergistic Effects: When combined with other antiviral agents, it exhibits enhanced antiviral activity.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-deoxyuridine: Another nucleoside analog with antiviral properties.
Cytosine Arabinoside: A nucleoside analog used in cancer therapy.
Adenine Arabinoside: An antiviral nucleoside analog.
Uniqueness
5-Methoxymethyl-2’-deoxyuridine is unique due to its methoxymethyl group, which enhances its antiviral activity and selectivity. Unlike other nucleoside analogs, it exhibits minimal toxicity to host cells and can be used in combination with other antiviral agents for synergistic effects .
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-18-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)19-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMISTTWWXJOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

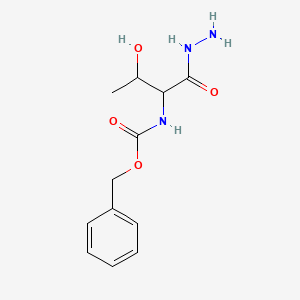
![[4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate](/img/structure/B12318884.png)
![tert-butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate](/img/structure/B12318886.png)
![[4-(Dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B12318888.png)
![3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12318895.png)
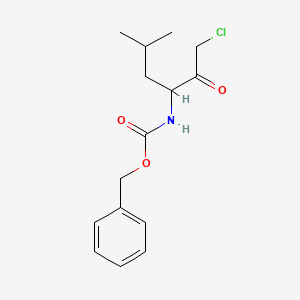

![(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl) propanoate](/img/structure/B12318916.png)
![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B12318922.png)
